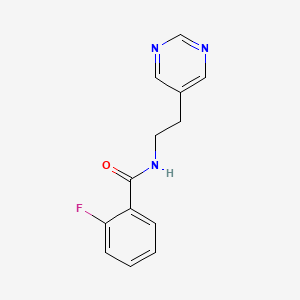

2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

2-Fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group linked to an ethylamine substituent bearing a pyrimidin-5-yl moiety. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, distinguishes this compound from simpler aromatic or single-nitrogen heterocyclic analogs. The fluorine atom at the ortho position of the benzamide may enhance metabolic stability and influence electronic properties, while the pyrimidin-5-yl group likely contributes to target binding specificity, particularly in kinase or receptor-mediated pathways .

Properties

IUPAC Name |

2-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-12-4-2-1-3-11(12)13(18)17-6-5-10-7-15-9-16-8-10/h1-4,7-9H,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJANRFNMJTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions, such as cyclization of appropriate precursors under controlled conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents like potassium fluoride or cesium fluoride.

Coupling Reaction: The pyrimidine intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom on the benzamide ring and the pyrimidine nitrogen are primary sites for nucleophilic substitution. Key findings include:

-

Bromination : Treatment with bromine (Br₂) under radical-initiated conditions replaces the fluorine atom, yielding brominated derivatives. This reaction is facilitated by iodine (I₂) and tert-butyl hydroperoxide (TBHP), which generate bromine radicals in situ .

-

Amidation : The pyrimidine nitrogen undergoes substitution with amines in the presence of I₂ and TBHP, forming N-alkylated products. For example, coupling with aliphatic amines produces secondary amides under mild, metal-free conditions .

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Bromination | Br₂, I₂, TBHP | Room temperature, 12 h | 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide |

| Amidation | I₂, TBHP, primary amines | Toluene, 80°C, 6 h | N-alkylated pyrimidine derivatives |

Condensation and Cyclization Reactions

The ethyl-pyrimidine moiety participates in cyclization reactions to form fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidine Formation : Reaction with α,β-unsaturated ketones (e.g., acetylacetone) in ethanol containing piperidine acetate induces cyclization, producing tricyclic pyrazolo-pyrimidine derivatives .

-

Imidazopyridine Synthesis : Condensation with propanedinitrile derivatives under reflux forms imidazo[1,5-a]pyrimidines, leveraging the nucleophilic pyrimidine nitrogen .

Key Cyclization Pathways:

-

With Acetylacetone :

-

With Propanedinitriles :

Halogenation and Functionalization

The pyrimidine ring undergoes electrophilic substitution to introduce halogen or trifluoromethyl groups, enhancing bioactivity:

-

Chlorination : Using POCl₃, the pyrimidine’s hydroxyl group is replaced by chlorine, forming 5-chloro derivatives .

-

Trifluoromethylation : Reaction with trifluoromethylating agents (e.g., CF₃I) introduces CF₃ groups at the pyrimidine C-6 position, as seen in antifungal analogs .

Antifungal Activity of Halogenated Derivatives:

| Compound | Substituent | EC₅₀ (μg/ml) vs Phomopsis sp. |

|---|---|---|

| 5o | 5-Br, 2-F, CF₃ | 10.5 |

| Pyrimethanil | – | 32.1 |

Data from Frontiers in Chemistry demonstrate that halogenation significantly enhances antifungal potency .

Radical-Mediated Reactions

The compound participates in free-radical pathways, particularly in the presence of oxidants:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth . The compound's ability to interact with specific biological targets makes it a candidate for further development as an anticancer agent.

Antifungal Properties : Studies have explored the antifungal potential of related pyrimidine derivatives. For example, some derivatives demonstrated high antifungal activity against pathogens such as Botrytis cinerea, indicating that this compound may also possess similar properties worth investigating .

Biological Studies

Mechanism of Action : The mechanism by which this compound exerts its biological effects is an area of active research. It is believed to interfere with cellular processes by targeting specific enzymes or receptors involved in disease pathways . Understanding these interactions is crucial for optimizing its therapeutic potential.

In Vitro Studies : In vitro studies have shown that compounds with similar structures can effectively inhibit cellular proliferation in various cancer cell lines. For instance, compounds tested under National Cancer Institute protocols exhibited significant growth inhibition rates, suggesting that this compound could be evaluated in similar assays .

Industrial Applications

Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance efficacy or reduce side effects in drug development .

Research and Development : As a versatile building block in organic synthesis, this compound is valuable in the development of new compounds with potential applications in various fields, including medicinal chemistry and material science .

Case Studies and Research Findings

- Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated a series of pyrimidine derivatives for anticancer activity. Compounds structurally related to this compound showed significant efficacy against multiple cancer cell lines, indicating potential for further investigation .

- Antifungal Efficacy Testing : In another study focused on antifungal activities, several pyrimidine derivatives were tested against Botrytis cinerea and other fungal pathogens. Results indicated that certain derivatives exhibited higher antifungal activity compared to standard treatments, suggesting that this compound may also be effective .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyridine Derivatives

Example Compounds :

Key Differences :

- Heterocycle Substitution: Pyridine (single nitrogen) vs. pyrimidine (two nitrogens).

Benzamides with Alternative Heterocyclic Moieties

Example Compounds :

Key Differences :

Substituted Benzamides with Simplified Aromatic Groups

Example Compounds :

Key Differences :

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-Fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzamide moiety substituted with a fluoro group and a pyrimidine-derived ethyl chain. The synthesis typically involves the reaction of appropriate pyrimidine derivatives with benzoyl chloride or similar reagents under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µM |

| This compound | S. aureus | 75 µM |

Antifungal Activity

The antifungal potential of this compound has also been explored. A study found that related pyrimidine derivatives exhibited substantial antifungal activity against pathogens like Botrytis cinerea and Phomopsis species, with some compounds achieving complete inhibition at lower concentrations compared to established antifungal agents .

| Compound | Fungal Strain | EC50 (µg/ml) |

|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 10.5 |

| Pyrimethanil | Phomopsis sp. | 32.1 |

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular processes related to growth and replication .

Case Studies

A case study highlighted the use of pyrimidine derivatives in developing new antimicrobial agents. The study reported that certain modifications in the chemical structure significantly enhanced the biological activity against resistant strains of bacteria and fungi . The findings suggest that fine-tuning the substituents on the pyrimidine ring can lead to compounds with improved efficacy.

Q & A

Q. What are the common synthetic routes for 2-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

The synthesis typically involves multi-step processes:

- Pyrimidine Core Formation : Chlorination and functionalization of pyrimidine derivatives to introduce substituents like trifluoromethyl groups .

- Coupling Reactions : Amide bond formation between the fluorobenzoyl chloride and the pyrimidine-ethylamine intermediate. Reaction conditions (e.g., DMF as solvent, carbodiimide coupling agents) are critical for yield optimization .

- Purification : Column chromatography and recrystallization to achieve >95% purity, validated via HPLC .

Q. What spectroscopic and analytical techniques are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., fluorine coupling patterns in 1H NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>95%) and monitors byproducts .

Q. What are the primary biological targets of this compound?

Structural analogs suggest potential targets:

- Enzymes : Similar benzamides inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis .

- Receptors : Fluorinated benzamides are used as PET tracers for serotonin receptors (e.g., 5-HT1A in Alzheimer’s studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance pyrimidine-ethylamine intermediate formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency vs. THF or DCM .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorobenzoyl chloride activation .

Q. How do researchers resolve discrepancies between in vitro and in vivo activity data?

- Assay Cross-Validation : Compare enzyme inhibition (IC50) with cellular permeability assays (e.g., Caco-2 models) .

- Metabolic Stability : Fluorine substitution reduces metabolic degradation, but in vivo PET studies (e.g., hippocampal 5-HT1A receptor binding in Alzheimer’s models) may reveal off-target effects .

Q. What strategies are employed to determine the compound’s crystal structure?

- X-ray Crystallography : Use SHELX software for phase determination and refinement. High-resolution data (<1.0 Å) resolve fluorine and pyrimidine ring positions .

- Twinned Data Handling : SHELXL’s twin law refinement manages overlapping reflections in challenging crystals .

Q. How is impurity profiling conducted during scale-up?

- HPLC-MS : Identifies byproducts (e.g., unreacted intermediates or hydrolyzed amides) .

- NMR-guided Fractionation : Isolates impurities for structural elucidation, critical for regulatory compliance .

Data Contradiction Analysis

Q. How to interpret conflicting enzyme inhibition and antibacterial activity data?

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to confirm direct pptase binding vs. off-target effects .

- Resistance Assays : Evaluate bacterial strains with pptase mutations to validate target specificity .

Q. Why do computational docking predictions sometimes mismatch experimental binding affinities?

- Conformational Flexibility : Molecular dynamics simulations account for fluorine-induced pyrimidine ring rigidity, improving docking accuracy .

- Solvent Effects : Explicit water models in docking algorithms better mimic in vivo conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.